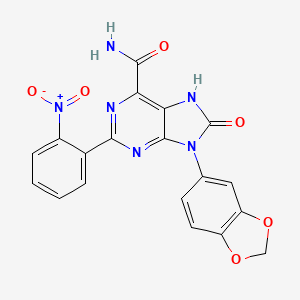

9-(2H-1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2H-1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a benzodioxole moiety at position 9 and a 2-nitrophenyl group at position 2. While the provided evidence lacks synthesis details for this compound, analogous methods from carbazole derivatives () suggest the use of cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) and Pd-catalyzed protocols for introducing aryl substituents . The nitro group and benzodioxole system may influence electronic properties, solubility, and bioactivity, as seen in structurally related compounds .

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N6O6/c20-16(26)14-15-18(23-17(21-14)10-3-1-2-4-11(10)25(28)29)24(19(27)22-15)9-5-6-12-13(7-9)31-8-30-12/h1-7H,8H2,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDDBRAOGXBDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antidiabetic effects, supported by recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₂N₄O₃

- Molecular Weight : 284.28 g/mol

- LogP : 3.13

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 5

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer, including:

- Breast Cancer Cells (MCF-7, MDA-MB-231)

- Lung Cancer Cells (A549)

- Colorectal Cancer Cells (HCT-116)

In vitro assays revealed that the compound exhibits IC₅₀ values ranging from 20 to 50 µM across different cancer cell lines, indicating moderate to strong cytotoxicity. A notable study showed that derivatives with similar structures inhibited cell proliferation significantly compared to controls .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

| A549 | 40 |

| HCT-116 | 35 |

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against both Gram-positive and Gram-negative bacteria. Testing included:

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The minimal inhibitory concentration (MIC) for the compound against these bacterial strains was determined to be higher than that of standard antibiotics, suggesting limited antibacterial activity. However, some derivatives showed promising results, indicating a structure–activity relationship where modifications could enhance efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | >100 |

| Escherichia coli | >100 |

Antidiabetic Effects

The compound's potential as an antidiabetic agent was assessed through its inhibitory effect on α-amylase. In vitro studies indicated that it effectively inhibits this enzyme, which is crucial for carbohydrate digestion. The IC₅₀ value for α-amylase inhibition was found to be approximately 0.85 µM, showcasing its potential for managing diabetes .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects with a selectivity index favoring cancer cells over normal cells. This suggests a targeted action mechanism that warrants further investigation .

- In Vivo Studies : Animal models have been employed to assess the antidiabetic properties of related benzodioxole derivatives. In streptozotocin-induced diabetic mice, compounds similar to the one in focus reduced blood glucose levels significantly compared to controls .

- Structure–Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of nitro groups has been linked to increased potency against certain cancer cell lines while maintaining acceptable toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that purine derivatives like this compound exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K) pathway is crucial in various cancers, and compounds that target this pathway may lead to novel cancer therapies .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research suggests that certain purine derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis. This mechanism makes them potential candidates for developing new antibiotics against resistant strains of bacteria .

Pharmacological Applications

2.1 Neurological Disorders

Recent studies have highlighted the role of purine derivatives in neuroprotection and treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its neuroprotective effects .

2.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in models of chronic inflammation. It has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes, including those involved in nucleotide metabolism. Such inhibition can lead to altered cellular processes and is a critical area of research for developing therapeutic agents targeting metabolic diseases .

3.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic applications .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Nitro Groups : In carbazoles (e.g., 7b), nitro substituents correlate with higher melting points (240°C) compared to methoxy analogs (9b: 122°C), likely due to dipole-dipole interactions and planar aromatic stacking . A similar trend is anticipated in the target purine.

- Benzodioxole vs. Methoxy : The benzodioxole system (methylenedioxy bridge) may enhance metabolic stability compared to simple methoxy groups, as seen in bioactive molecules .

- Synthetic Yields : Carbazoles with electron-withdrawing groups (e.g., 7b: 45% yield) are synthesized in lower yields than electron-donating analogs (9b: 70%), possibly due to steric or electronic challenges during coupling reactions .

Research Findings and Limitations

- Activity Data: No bioactivity data for the target compound are provided in the evidence.

- Spectroscopic Trends : The nitro group in 7b produces distinct IR peaks (~1578 cm⁻¹) and deshielded NMR signals (e.g., δ8.36 for H5), which could guide characterization of the target purine .

- Limitations : Direct comparisons are hindered by structural differences (carbazole vs. purine cores) and incomplete data for purine analogs.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 9-(2H-1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including purine core formation and sequential substitution of aromatic groups. Key steps include:

- Coupling Reactions : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate nucleophilic substitution at the purine C2 and C9 positions .

- Oxidation/Reduction : Controlled oxidation (e.g., KMnO₄) to stabilize the 8-oxo group and reduction (e.g., NaBH₄) for intermediate purification .

- Optimization : Solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for coupling), and inert atmospheres (N₂/Ar) to prevent side reactions .

- Data Consideration : Reaction yields (typically 40–65%) depend on stoichiometric ratios and catalyst loading (5–10 mol%) .

Q. How do structural features like the 2-nitrobenzene and benzodioxole groups influence the compound’s bioactivity?

- Methodological Answer :

- 2-Nitrophenyl Group : Enhances electron-withdrawing effects, increasing electrophilicity at the purine core, which may improve binding to enzymatic active sites (e.g., kinase or COX inhibition) .

- Benzodioxolyl Group : Contributes to lipophilicity, potentially enhancing membrane permeability. Computational studies (e.g., LogP calculations) can validate this .

- Experimental Validation : Compare analogs lacking these groups via in vitro assays (e.g., IC50 shifts in enzyme inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays for cytotoxicity) to differentiate mechanisms .

- Dose-Response Analysis : Establish dose-dependent effects to identify off-target interactions at higher concentrations .

- Structural Profiling : Compare crystallographic data or molecular docking results to confirm target specificity .

- Case Study : If COX-2 IC50 values conflict between studies, validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are recommended for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the benzodioxolyl or nitrophenyl positions to improve aqueous solubility .

- Metabolic Studies : Use liver microsome assays to identify metabolic hotspots (e.g., nitro group reduction) and block degradation via fluorination or steric hindrance .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME to guide synthetic modifications .

Q. How can researchers validate the compound’s mechanism of action when interacting with multiple biological targets?

- Methodological Answer :

- Target Deconvolution : Employ CRISPR/Cas9 knockout models to silence suspected targets (e.g., COX-2, kinases) and observe activity loss .

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify downstream signaling changes post-treatment .

- Competitive Binding Assays : Test displacement with known inhibitors (e.g., celecoxib for COX-2) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.